
5-Chloro-1,3-difluoro-2-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1,3-difluoro-2-iodobenzene is a chemical compound with the molecular formula C6H2ClF2I . It has a molecular weight of 274.44 . The compound is typically in liquid form .
Molecular Structure Analysis
The InChI code for 5-Chloro-1,3-difluoro-2-iodobenzene is 1S/C6H2ClF2I/c7-3-1-4(8)6(10)5(9)2-3/h1-2H . This indicates that the molecule consists of a benzene ring with chlorine, iodine, and two fluorine atoms attached at positions 5, 2, and 1,3 respectively.Physical And Chemical Properties Analysis
5-Chloro-1,3-difluoro-2-iodobenzene is a liquid . Unfortunately, specific physical and chemical properties like boiling point, melting point, and density were not found in the search results.Scientific Research Applications
Halogenation and Functionalization Strategies
A study by Heiss, Marzi, and Schlosser (2003) explored the reactivity of halobenzenes towards strong bases, leading to the discovery of efficient routes for the synthesis of dihalobenzoic acids and their derivatives. This work indicates the potential of halobenzenes, including compounds similar to 5-Chloro-1,3-difluoro-2-iodobenzene, in synthesizing valuable organic intermediates through strategic halogenation and functionalization steps (Heiss, Marzi, & Schlosser, 2003).
Electrophilic Aromatic Substitution
Research by Sipyagin et al. (2004) demonstrated the introduction of electron-withdrawing fluorine-containing substituents into aromatic rings, enhancing the activation of halogen substituents towards nucleophilic attack. This study showcases the utility of halogenated benzene derivatives in creating fluorine-containing aromatic compounds through electrophilic aromatic substitution reactions (Sipyagin et al., 2004).
Electrochemical Reduction Studies
Prasad and Sangaranarayanan (2004) investigated the electrochemical reductive cleavage of carbon–iodine bonds in compounds like 5-bromo-1,3-dichloro-2-iodobenzene, shedding light on the mechanisms of halogen bond reduction in halobenzenes. This research is crucial for understanding the electrochemical behaviors of halogenated aromatic compounds and their potential applications in organic synthesis (Prasad & Sangaranarayanan, 2004).
Advanced Organic Synthesis Techniques
Diemer, Leroux, and Colobert (2011) reported on the synthesis of 1,2-dibromobenzenes, highlighting methods based on regioselective bromination and halogen/metal permutations. Such studies provide insights into the synthesis of complex halogenated benzene derivatives, including 5-Chloro-1,3-difluoro-2-iodobenzene, for use in organic transformations (Diemer, Leroux, & Colobert, 2011).
Safety and Hazards
properties
IUPAC Name |
5-chloro-1,3-difluoro-2-iodobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2I/c7-3-1-4(8)6(10)5(9)2-3/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDYERFJZCTBDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)I)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

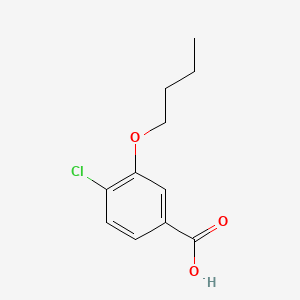

![Methyl 2'-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B581128.png)
![4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B581129.png)
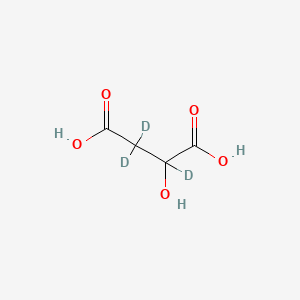

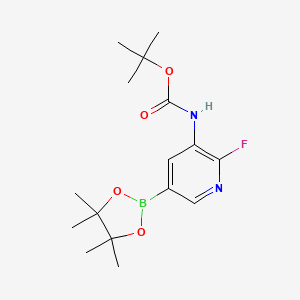

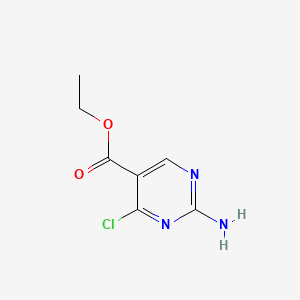
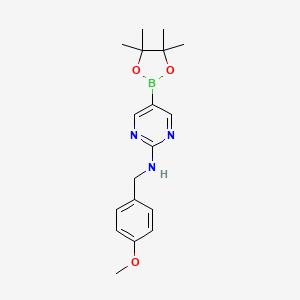

![4-Amino-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile](/img/structure/B581142.png)

![1-(4-Methoxy-benzyl)-1H-[1,2,3]triazole-4-carbonitrile](/img/structure/B581145.png)